molecular formula C18H26N2O5S B5375963 Azepan-1-yl[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]methanone

Azepan-1-yl[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]methanone

Cat. No.: B5375963
M. Wt: 382.5 g/mol
InChI Key: QEXGAANKSGAPKU-UHFFFAOYSA-N
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Description

Azepan-1-yl[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a methoxy group, and a morpholinylsulfonyl group attached to a phenyl ring. Its molecular formula is C16H25N3O3S, and it has a molecular weight of 339.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the core phenyl ring structure. The methoxy group is introduced through a methylation reaction, while the morpholinylsulfonyl group is added via a sulfonation reaction. The azepane ring is then attached through a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, pressure, and catalysts, vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality. Key considerations in industrial production include the availability of raw materials, waste management, and adherence to safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the functional groups introduced .

Scientific Research Applications

Azepan-1-yl[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Azepan-1-yl[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Azepan-1-yl[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, as it can serve as a versatile building block for the synthesis of novel compounds .

Properties

IUPAC Name

azepan-1-yl-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-24-17-7-6-15(26(22,23)20-10-12-25-13-11-20)14-16(17)18(21)19-8-4-2-3-5-9-19/h6-7,14H,2-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXGAANKSGAPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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